molecular formula C16H11FN2O3 B8522197 1h-Indazole-5-carboxylic acid,1-acetyl-3-(4-fluorophenyl)-

1h-Indazole-5-carboxylic acid,1-acetyl-3-(4-fluorophenyl)-

Cat. No.: B8522197
M. Wt: 298.27 g/mol
InChI Key: AKGLGADUPVCFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-5-carboxylic acid,1-acetyl-3-(4-fluorophenyl)- is a useful research compound. Its molecular formula is C16H11FN2O3 and its molecular weight is 298.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole-5-carboxylic acid,1-acetyl-3-(4-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole-5-carboxylic acid,1-acetyl-3-(4-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

1-acetyl-3-(4-fluorophenyl)indazole-5-carboxylic acid

InChI

InChI=1S/C16H11FN2O3/c1-9(20)19-14-7-4-11(16(21)22)8-13(14)15(18-19)10-2-5-12(17)6-3-10/h2-8H,1H3,(H,21,22)

InChI Key

AKGLGADUPVCFEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)C(=O)O)C(=N1)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution containing tert-butyl carbazate (0.79 g, 0.006 mol) in pyridine (30 mL) was added 1-acetyl-3-(4-fluorophenyl)-1H-indazole-5-carbonyl chloride (1.7 g, 0.005 mol). The reaction mixture was allowed to stir at ambient temperature for 18 hours. Solvent was removed and water was added to the mixture. The reaction was extracted with ethyl acetate. Some 1-acetyl-3-(4-fluorophenyl)-1H-indazole-5-carboxylic acid was isolated. The reaction mixture was treated with an equivalent of tert-butyl carbazate and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dichloromethane and allowed to stir overnight. The reaction was extracted with ethyl acetate. The product was taken up in a solution of 0.3% ammonia in methanol (˜50 mL) and allowed to stir overnight. The reaction mixture was extracted with dichloromethane, dried with magnesium sulfate, and concentrated. The material was purified by silica gel chromatography using 2% methanol in dichloromethane. The product was taken up in ethanol and gaseous hydrochloric acid was bubbled into solution. A solid precipitated out and was collected by filtration. This material was dried to provide the title compound (0.91 g, 56% yield). ES-MS (m/z) 271 [M+1]+.
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0.79 g
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30 mL
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1-acetyl-3-(4-fluorophenyl)-1H-indazole-5-carbonyl chloride
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1.7 g
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Synthesis routes and methods III

Procedure details

To a flask containing 3-(4-fluorophenyl)-1H-indazole-5-carboxylic acid (5.0 g, 0.02 mol) was added acetic acid (1100 mL). The flask was placed under nitrogen and to the flask was added acetic anhydride (5.6 mL, 0.06 mol). The reaction refluxed at 80° C. for three hours. The flask was cooled to room temperature and the reaction was diluted with water. The product was collected by vacuum filtration and rinsed with additional amounts of water to yield the title compound (5.96 g, 100% yield) 1H NMR (DMSO-d6) δ 8.6 (s, 1H), 8.45–8.5 (d, 1H), 8.2–8.25 (d, 1H), 8.1 (m, 2H), 7.5 (t, 2H), 2.8 (s, 3H).
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5 g
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1100 mL
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5.6 mL
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100%

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